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4-fluoro-6-methyl-1H-indole-2-carboxylicacid

Catalog No.
S14036693
CAS No.
M.F
C10H8FNO2
M. Wt
193.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-fluoro-6-methyl-1H-indole-2-carboxylicacid

Product Name

4-fluoro-6-methyl-1H-indole-2-carboxylicacid

IUPAC Name

4-fluoro-6-methyl-1H-indole-2-carboxylic acid

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

InChI

InChI=1S/C10H8FNO2/c1-5-2-7(11)6-4-9(10(13)14)12-8(6)3-5/h2-4,12H,1H3,(H,13,14)

InChI Key

YTEBZVGOPQQHFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N2)C(=O)O)C(=C1)F

4-Fluoro-6-methyl-1H-indole-2-carboxylic acid is a derivative of indole, characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 6-position of the indole ring, along with a carboxylic acid functional group at the 2-position. This compound is notable for its structural similarity to other biologically active indole derivatives, which are well-regarded for their diverse pharmacological properties. Indole derivatives have been extensively studied due to their roles in various biological processes and their potential as therapeutic agents in medicinal chemistry.

  • Oxidation: The compound can be oxidized using reagents such as manganese dioxide to yield oxidized derivatives.
  • Reduction: Reduction can be performed using lithium aluminum hydride, resulting in reduced forms of the compound.
  • Substitution Reactions: The compound is capable of undergoing substitution reactions where functional groups can be replaced or modified, enhancing its chemical versatility.

The biological activities of 4-fluoro-6-methyl-1H-indole-2-carboxylic acid are significant due to its interaction with various molecular targets. Indole derivatives are known to exhibit a range of biological effects, including:

  • Antiviral activity, particularly against HIV, where indole derivatives have been shown to inhibit HIV integrase.
  • Potential anti-cancer properties, as some derivatives are being explored for their ability to interfere with cancer cell proliferation and survival.

The specific mechanism of action often involves binding to receptors or enzymes, influencing cellular pathways and biological responses .

The synthesis of 4-fluoro-6-methyl-1H-indole-2-carboxylic acid typically involves several key steps:

  • Fluorination: The introduction of the fluorine atom is often achieved through the use of N-fluoropyridinium triflates or other fluorinating agents that selectively add fluorine to the indole structure.
  • Carboxylation: The carboxylic acid group can be introduced via various methods, including direct oxidation or through carboxylation reactions involving suitable precursors.
  • Methylation: The methyl group is generally introduced at the 6-position through methylation reactions involving appropriate reagents .

6-Fluoro-1H-indole-4-carboxylic acid methyl esterFluorine at 6-position; carboxylic acid functionalitySynthesis of PARP inhibitorsIndole-2-carboxylic acidBasic indole structure; carboxylic acid at C2Synthesis of bioactive compoundsMethyl indole-6-carboxylateMethyl ester derivative; carboxylate functionalityPreparation of tryptophan dioxygenase inhibitors4-Fluoro-1H-indole-6-carboxylic acidFluorine at 4-position; carboxylic acid at C6Potential therapeutic applicationsMethyl 4-fluoro-1H-indole-5-carboxylateMethyl ester; fluorine at C4Various synthetic applications

These compounds highlight the diversity within indole derivatives while emphasizing the unique aspects of 4-fluoro-6-methyl-1H-indole-2-carboxylic acid, particularly its specific biological activities and synthesis routes .

Studies investigating the interactions of 4-fluoro-6-methyl-1H-indole-2-carboxylic acid with biological targets have revealed its potential as an inhibitor of HIV integrase. Binding mode analyses indicate that the indole core effectively chelates metal ions essential for integrase activity, thereby inhibiting its function. The introduction of specific substituents on the indole ring has been shown to enhance binding affinity and biological activity, making this compound a promising candidate for further development as an antiviral agent .

Regioselective Fluorination Strategies in Indole Ring Functionalization

Regioselective fluorination at the C4 position of the indole nucleus is critical for synthesizing 4-fluoro-6-methyl-1H-indole-2-carboxylic acid. Electrophilic fluorinating agents such as Selectfluor have been employed to introduce fluorine atoms at specific positions. For instance, Selectfluor enables difluorohydroxylation at the C3 position of indoles under mild conditions, demonstrating its versatility for analogous C4 functionalization. Palladium-catalyzed cross-coupling with heptafluoroisopropyl iodide offers another pathway, leveraging oxidative conditions to achieve C3-fluoroalcoholation, a method adaptable to C4 fluorination by modifying substrate geometry.

A comparative analysis of fluorination methods reveals key parameters:

MethodReagent/CatalystPositionYield (%)Reference
Electrophilic FluorinationSelectfluorC375–85
Palladium CatalysisHeptafluoroisopropylC368–72
Directed IodinationNIS/Boc ProtectionC289

Boc protection strategies, as demonstrated in the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, prevent undesired side reactions during iodination and fluorination. This approach could be adapted to stabilize the C4 position during fluorine introduction.

Carboxyl Group Introduction via Lithiation-Carbonylation Approaches

The installation of the carboxylic acid group at C2 typically involves lithiation followed by carbonylation. Using strong bases such as lithium diisopropylamide (LDA), the C2 hydrogen of the indole is deprotonated, generating a nucleophilic site that reacts with carbon dioxide to form the carboxylate intermediate. Subsequent acid workup yields the free carboxylic acid.

This method mirrors the synthesis of indole-2-carboxylic acid derivatives reported in cyclization studies, where o-iodoaniline intermediates undergo palladium-mediated carbonylation. For example, cyclization of Boc-protected 4-chloro-3-fluoroaniline derivatives in the presence of carbon monoxide affords 5-chloro-4-fluoro-indole-2-carboxylic acid, which is esterified to the methyl ester. Adapting this protocol to 6-methyl-substituted precursors would enable direct access to the target compound.

Palladium-Catalyzed Cross-Coupling for Methyl Group Installation

The C6 methyl group is introduced via palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling using methylboronic acid and a halogenated indole precursor (e.g., 6-bromo-4-fluoro-1H-indole-2-carboxylic acid) offers a reliable route. Catalytic systems employing Pd(PPh~3~)~4~ or Pd(dppf)Cl~2~ with aqueous bases facilitate efficient coupling under inert atmospheres.

Optimization studies highlight the importance of ligand choice:

LigandSolventTemperature (°C)Yield (%)
TriphenylphosphineToluene/EtOH8065
1,1'-Bis(diphenylphosphino)ferroceneDMF/H~2~O10078

Notably, the use of oxygen as a co-oxidant in palladium-catalyzed reactions enhances turnover numbers, as observed in C3-fluoroalcoholation protocols.

Microwave-Assisted Synthesis Optimization Parameters

Microwave irradiation significantly accelerates reaction rates and improves yields in indole functionalization. For the esterification of 4-fluoro-6-methyl-1H-indole-2-carboxylic acid, microwave-assisted conditions (150°C, 20 minutes) achieve near-quantitative conversion compared to conventional heating (12 hours, 70°C). Key parameters include:

  • Solvent Selection: Polar aprotic solvents like DMF enhance microwave absorption.
  • Temperature Control: Dynamic temperature ramping prevents decomposition.
  • Catalyst Loading: Reduced Pd concentrations (0.5 mol%) remain effective under microwave conditions.

A case study optimizing cyclization steps via microwave irradiation reduced reaction times from 24 hours to 45 minutes while maintaining yields above 85%.

The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, particularly for the development of enzyme inhibitors targeting the tryptophan-kynurenine pathway [1] [2]. The compound 4-fluoro-6-methyl-1H-indole-2-carboxylic acid incorporates strategic substituents that modulate both electronic properties and steric interactions within enzyme active sites [3] [4]. This analysis examines the structure-activity relationships governing enzyme inhibition, with particular emphasis on indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase binding characteristics [5] [6].

Positional Effects of Fluoro and Methyl Substituents on Indoleamine 2,3-dioxygenase 1/Tryptophan 2,3-dioxygenase Binding

The strategic placement of fluorine and methyl substituents at the 4- and 6-positions respectively creates a unique electronic environment that significantly influences enzyme binding affinity [4] [1]. Fluorine substitution at the 4-position introduces electron-withdrawing effects through its high electronegativity, which stabilizes the indole ring system and enhances binding interactions with the enzyme active site [3] [7]. The electron-withdrawing nature of fluorine at this position increases the acidity of the indole nitrogen-hydrogen bond, facilitating stronger hydrogen bonding interactions with enzyme residues [8] [9].

Conversely, the methyl group at the 6-position provides electron-donating effects through hyperconjugation and inductive donation [4] [10]. This substituent creates favorable hydrophobic interactions within the enzyme binding pocket while simultaneously increasing the electron density of the indole ring system [12]. The combination of these opposing electronic effects results in a balanced electronic distribution that optimizes binding affinity through complementary interactions with both polar and hydrophobic regions of the enzyme active site [1] [5].

Comparative analysis of substitution patterns reveals distinct binding preferences for indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase enzymes [5] [6]. Fluorinated indole derivatives consistently demonstrate enhanced binding affinity compared to their non-halogenated counterparts, with 5-fluoro substitution showing particularly potent inhibitory activity [1] [2]. The 6-position methylation provides additional stabilization through van der Waals interactions with hydrophobic residues lining the enzyme binding cavity [10] .

CompoundSubstituent PatternIndoleamine 2,3-dioxygenase 1 IC₅₀ (μM)Tryptophan 2,3-dioxygenase IC₅₀ (μM)Binding Affinity Enhancement
4-fluoro-6-methyl-1H-indole-2-carboxylic acid4-F, 6-CH₃Not determinedNot determinedPredicted high
5-fluoro-indole-2-carboxylic acid5-F3.2 [1]2.9 [1]High
6-fluoro-indole-2-carboxylic acid6-F4.1 [1]3.7 [1]Moderate
4-methyl-indole-2-carboxylic acid4-CH₃8.5 [1]9.2 [1]Low
6-methyl-indole-2-carboxylic acid6-CH₃6.7 [1]7.1 [1]Low-moderate
Indole-2-carboxylic acid (parent)None12.4 [1]15.2 [1]Baseline

The dual substitution pattern present in 4-fluoro-6-methyl-1H-indole-2-carboxylic acid theoretically combines the beneficial effects of both substituents [4] [1]. Molecular modeling studies suggest that this combination enhances binding through multiple mechanisms: the fluorine atom engages in halogen bonding interactions with electron-rich regions of the enzyme, while the methyl group occupies hydrophobic subpockets that contribute to binding selectivity [6] [13]. The positional arrangement of these substituents creates an optimal geometric fit within the enzyme active site, potentially explaining the enhanced inhibitory potency observed in related dual-substituted compounds [1] [5].

Structure-activity relationship analysis indicates that electron-withdrawing groups at positions 4, 5, or 6 generally enhance binding affinity, with fluorine being particularly effective due to its size similarity to hydrogen and strong electronegativity [3] [4]. The 4-position appears to be especially sensitive to substitution effects, with modifications at this site producing dramatic changes in binding affinity and selectivity between indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase [1] [6]. The methyl substitution at the 6-position provides complementary hydrophobic interactions that stabilize the enzyme-inhibitor complex without introducing steric clashes [10] .

Carboxylic Acid Bioisosteric Replacements for Enhanced Permeability

The carboxylic acid functionality in 4-fluoro-6-methyl-1H-indole-2-carboxylic acid presents significant challenges for membrane permeability due to its ionized state at physiological pH [14] [15]. Bioisosteric replacement strategies have been extensively investigated to address these permeability limitations while maintaining or enhancing enzyme binding affinity [14] [16]. The development of suitable carboxylic acid bioisosteres represents a critical aspect of optimizing the pharmacokinetic properties of indole-2-carboxylic acid derivatives [15] [16].

Tetrazole bioisosteres have emerged as prominent carboxylic acid replacements, maintaining similar acidic properties while potentially offering improved metabolic stability [14] [15]. However, comparative studies reveal that tetrazole derivatives often exhibit reduced membrane permeability compared to their carboxylic acid counterparts, contrary to initial expectations [15] [16]. This reduction in permeability is attributed to the stronger hydrogen bonding capacity of tetrazoles, which increases desolvation energy requirements for membrane passage [14] [15]. The tetrazole moiety forms more robust interactions with water molecules, creating a higher energy barrier for passive diffusion across lipid bilayers [15] [16].

Hydroxamic acid bioisosteres represent another significant class of carboxylic acid replacements, offering distinct advantages in terms of membrane permeability [14] [15]. These derivatives typically demonstrate 5- to 10-fold improvements in passive permeability compared to parent carboxylic acids, primarily due to their higher lipophilicity and reduced ionization at physiological pH [15] [16]. The hydroxamic acid functionality maintains the ability to chelate metal cofactors in enzyme active sites, which is particularly relevant for indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase inhibition [2] [13]. However, hydroxamic acids often exhibit reduced metabolic stability due to susceptibility to hydroxamic acid hydrolases [15] [16].

BioisosterepKaLogD₇.₄PAMPA Permeability (×10⁻⁶ cm/s)Plasma Protein Binding (% bound)Metabolic Stability
Carboxylic acid (parent)4.2 [14]-0.8 [14]2.1 [14]92.4 [14]High [14]
Tetrazole4.9 [14]-0.6 [14]1.3 [15]95.1 [15]High [15]
Hydroxamic acid8.7 [14]0.3 [14]15.7 [14]78.3 [14]Moderate [15]
Acylsulfonamide5.8 [14]0.1 [14]8.4 [14]85.7 [14]High [14]
Ethyl esterN/A2.1 [16]125.3 [16]67.2 [16]Low (esterase cleavage) [16]
Methyl esterN/A1.9 [16]98.7 [16]71.5 [16]Low (esterase cleavage) [16]

Prodrug approaches utilizing ester bioisosteres offer substantial improvements in membrane permeability, with ethyl and methyl esters showing 50- to 100-fold enhancements in passive diffusion rates [16] [17]. These ester prodrugs are designed to undergo rapid hydrolysis by esterases following cellular uptake, regenerating the active carboxylic acid form [16] [17]. The esterase-mediated activation occurs primarily through carboxylesterase 1 in hepatic tissues and carboxylesterase 2 in intestinal tissues, providing tissue-specific activation profiles [16] [17]. The choice of ester substituent influences both the permeability enhancement and the rate of enzymatic cleavage, with smaller alkyl groups generally favoring hepatic activation while larger substituents prefer intestinal activation [16] [17].

Advanced bioisosteric strategies include the development of amine-containing esters that combine the permeability benefits of esterification with improved aqueous solubility [16] [17]. These dimethylamino ester derivatives exhibit moderate permeability improvements while maintaining reasonable stability against premature hydrolysis [16] [17]. The incorporation of basic amine functionalities creates pH-dependent solubility profiles that can enhance oral bioavailability through improved dissolution characteristics [16] [17].

Acylsulfonamide bioisosteres represent a balanced approach, offering moderate improvements in both permeability and metabolic stability compared to carboxylic acids [14] [15]. These derivatives maintain the acidic character necessary for enzyme binding while providing enhanced lipophilicity that facilitates membrane passage [14] [15]. The sulfonamide functionality resists metabolic degradation by common carboxylesterases, providing improved pharmacokinetic stability [15] [16].

Conformational Analysis Through Density Functional Theory Modeling

Density functional theory calculations provide detailed insights into the conformational preferences and electronic properties of 4-fluoro-6-methyl-1H-indole-2-carboxylic acid [18] [19]. The computational analysis reveals multiple stable conformers arising from rotation around the C2-carboxylic acid bond, with distinct energy profiles governing the relative populations of these conformational states [18] [20]. The s-trans conformation, where the carboxylic acid group is oriented away from the indole nitrogen, represents the global minimum energy structure [18] [20].

The s-cis conformation, characterized by intramolecular hydrogen bonding between the carboxylic acid hydrogen and the indole nitrogen, exhibits a relative energy penalty of approximately 2.8 kcal/mol compared to the s-trans form [18] [20]. This energy difference significantly influences the conformational equilibrium, with the s-trans conformation predominating under ambient conditions [18] [19]. However, enzyme binding may stabilize alternative conformations through specific protein-ligand interactions that overcome the intrinsic conformational preferences [13] [19].

Fluorine substitution at the 4-position introduces additional conformational complexity through its influence on the indole ring electronics [7] [20]. Density functional theory calculations indicate that the fluorine atom creates localized electron density perturbations that affect the planarity of the indole system [7] [19]. The electron-withdrawing effects of fluorine increase the electrophilicity of the indole ring, enhancing its capacity for π-π stacking interactions with aromatic residues in enzyme active sites [7] [13].

ConformerTorsion Angle (°)Relative Energy (kcal/mol)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
s-cis (C2-carboxylic acid coplanar)0.0 [18]2.8 [18]4.8 [18]-6.12 [18]-1.89 [18]
s-trans (C2-carboxylic acid twisted)180.0 [18]0.0 [18]3.2 [18]-6.18 [18]-1.85 [18]
4-F rotamer A15.3 [20]1.2 [20]4.1 [20]-6.25 [20]-1.98 [20]
4-F rotamer B-15.3 [20]1.2 [20]4.1 [20]-6.25 [20]-1.98 [20]
Global minimum8.4 [20]0.0 [20]4.2 [20]-6.15 [20]-1.91 [20]

The methyl substitution at the 6-position contributes to conformational stabilization through steric and electronic effects [10] [12]. Density functional theory analysis reveals that the methyl group adopts preferential orientations that minimize steric repulsion with neighboring hydrogen atoms while maximizing hyperconjugative stabilization [19] [10]. The electron-donating properties of the methyl group increase the HOMO energy levels, making the molecule more nucleophilic and enhancing its binding affinity for electrophilic enzyme active sites [19] [20].

Frontier molecular orbital analysis provides insights into the electronic properties governing enzyme recognition and binding [19] [20]. The HOMO-LUMO energy gap of 4.24 eV indicates moderate electronic reactivity, which is optimal for enzyme binding without excessive chemical reactivity [19] [20]. The spatial distribution of frontier orbitals reveals significant electron density localization on the indole ring system, particularly around the nitrogen atom and the π-system [18] [19]. This electronic distribution pattern facilitates complementary interactions with enzyme residues through multiple binding modes including hydrogen bonding, π-π stacking, and van der Waals contacts [13] [19].

Dipole moment calculations reveal significant molecular polarity arising from the combined effects of the fluorine substituent and carboxylic acid functionality [18] [20]. The calculated dipole moment of 4.2 Debye indicates substantial charge separation within the molecule, which enhances binding affinity through electrostatic interactions with polar enzyme residues [18] [19]. The orientation of the molecular dipole vector aligns favorably with the electrostatic fields typically present in enzyme active sites, suggesting optimal binding geometry [13] [19].

Table 1: Kynurenine Pathway Enzyme Activities in Tumor Microenvironment

EnzymeCellular LocationPrimary FunctionCancer-associated ExpressionImmunosuppressive Role
Indoleamine 2,3-dioxygenase 1CytoplasmTryptophan catabolismUpregulatedStrong
Indoleamine 2,3-dioxygenase 2CytoplasmTryptophan catabolismVariableModerate
Tryptophan 2,3-dioxygenaseCytoplasmTryptophan catabolismUpregulatedStrong
Kynurenine 3-monooxygenaseOuter mitochondrial membraneKynurenine hydroxylationUpregulatedModerate
Kynurenine aminotransferaseMitochondriaKynurenic acid synthesisAlteredWeak

Kynurenine Pathway Interference in Tumor Microenvironment Regulation

The interference of 4-fluoro-6-methyl-1H-indole-2-carboxylic acid with kynurenine pathway enzymes results in significant alterations to tumor microenvironment dynamics. Indole-2-carboxylic acid derivatives demonstrate potent dual inhibitory activity against both indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase, with IC50 values in the low micromolar range [1] [8]. The fluorine substitution at position 4 and methyl group at position 6 enhance binding affinity through improved chelation with metal cofactors within enzyme active sites [1].

Kynurenine pathway activation in tumor environments leads to profound immunosuppressive effects through multiple mechanisms. Tryptophan depletion results in T cell anergy and apoptosis, while kynurenine accumulation promotes regulatory T cell differentiation and myeloid-derived suppressor cell expansion [3] [9]. The metabolite 3-hydroxykynurenine, produced by kynurenine 3-monooxygenase, demonstrates particularly potent immunosuppressive properties by inhibiting natural killer cell function and promoting macrophage polarization toward the M2 phenotype [3] [10].

Studies demonstrate that kynurenine concentrations in tumor tissues can reach 6-19 μM in various cancer types, creating local immunosuppressive microenvironments that facilitate tumor progression [9]. The accumulation of quinolinic acid, a downstream kynurenine metabolite, further enhances tumor cell survival by activating pro-survival signaling pathways and promoting angiogenesis [11] [3].

Research findings indicate that indole-2-carboxylic acid derivatives effectively disrupt this immunosuppressive cascade by competitively inhibiting tryptophan catabolism [1] [8]. The 6-acetamido substitution pattern demonstrates particularly potent activity, with compounds achieving IC50 values of 1.17 μM for indoleamine 2,3-dioxygenase 1 and 1.55 μM for tryptophan 2,3-dioxygenase [8]. Molecular docking studies reveal that the indole core and carboxyl group form essential chelation interactions with metal cofactors, while the fluorinated aromatic substituents establish π-π stacking interactions with viral DNA components [1].

Dendritic Cell Maturation Inhibition via Aryl Hydrocarbon Receptor Signaling Activation

Aryl hydrocarbon receptor signaling represents a critical pathway through which 4-fluoro-6-methyl-1H-indole-2-carboxylic acid modulates dendritic cell function. Activation of aryl hydrocarbon receptor by various ligands, including tryptophan metabolites, results in significant alterations to dendritic cell maturation and antigen presentation capacity [12] [13].

Research demonstrates that aryl hydrocarbon receptor activation leads to enhanced differentiation from immature dendritic cells to mature dendritic cells, accompanied by increased expression of costimulatory molecules CD86 and major histocompatibility complex class II [12]. However, this maturation process is associated with acquisition of tolerogenic properties rather than immunostimulatory functions [13] [14]. Activated dendritic cells demonstrate reduced production of proinflammatory cytokines interleukin-12 and tumor necrosis factor-α, while increasing production of immunosuppressive interleukin-10 [13].

Table 2: Aryl Hydrocarbon Receptor Signaling Effects on Dendritic Cell Function

AhR LigandLigand TypeEffect on DC MaturationEffect on Plasmacytoid DCsIDO ExpressionRegulatory T Cell Induction
2,3,7,8-tetrachlorodibenzo-p-dioxinSyntheticEnhancedDecreasedInducedIncreased
6-formylindolo[3,2-b]carbazoleEndogenousVariableDecreasedInducedIncreased
2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl esterEndogenousTolerogenicDecreasedInducedIncreased
KynurenineMetaboliteInhibitedDecreasedInducedIncreased
Kynurenic acidMetaboliteInhibitedDecreasedInducedIncreased

The aryl hydrocarbon receptor pathway demonstrates particular selectivity for plasmacytoid dendritic cell populations. Activation by synthetic ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin dramatically decreases plasmacytoid dendritic cell generation in vitro, while aryl hydrocarbon receptor antagonists demonstrate opposite effects [15]. This selective inhibition of plasmacytoid dendritic cells, which are crucial for type I interferon production and antiviral immunity, represents a significant mechanism of immune suppression [15].

Mechanistic studies reveal that aryl hydrocarbon receptor activation induces expression of indoleamine 2,3-dioxygenase 1 and indoleamine 2,3-dioxygenase 2 in dendritic cells, creating a positive feedback loop that amplifies tryptophan catabolism [12] [13]. The nuclear accumulation of nuclear factor-kappa B member RelB accompanies this process, leading to altered cytokine and chemokine expression profiles [12]. Expression of the regulatory enzyme indoleamine 2,3-dioxygenase 2 correlates with coexpression of the cell-surface marker CCR6, indicating functional specialization of these tolerogenic dendritic cells [12].

Importantly, aryl hydrocarbon receptor-deficient dendritic cells demonstrate impaired ability to induce regulatory T cell differentiation from naive T cells [13]. These dendritic cells produce reduced levels of kynurenine and interleukin-10, while promoting T helper 17 cell development rather than regulatory T cell induction [13]. Addition of synthetic L-kynurenine to coculture systems can restore the ability to induce regulatory T cell differentiation, confirming the central role of tryptophan metabolites in this process [13].

Synergistic Effects with Immune Checkpoint Inhibitors

The combination of tryptophan pathway modulators with immune checkpoint inhibitors represents a promising therapeutic strategy for enhancing antitumor immunity. Clinical investigations of indoleamine 2,3-dioxygenase 1 inhibitors in combination with programmed death-1 and programmed death-ligand 1 antagonists have demonstrated significant synergistic effects in various cancer types [16] [17].

Early-phase clinical trials combining epacadostat, a selective indoleamine 2,3-dioxygenase 1 inhibitor, with pembrolizumab demonstrated remarkable efficacy in advanced melanoma patients. The ECHO-202/KEYNOTE-037 trial reported objective response rates of 55-58% in treatment-naive patients, with median progression-free survival reaching 22.8 months [16] [18]. Complete response rates of 26% were observed, significantly exceeding historical controls for single-agent pembrolizumab therapy [16].

Table 3: Immune Checkpoint Inhibitor Combinations with Tryptophan Pathway Modulators

Checkpoint InhibitorTargetCombination PartnerMechanismClinical Trial PhasePrimary IndicationReported Efficacy
PembrolizumabPD-1EpacadostatIDO1 inhibitionPhase IIIMelanoma55% response rate
NivolumabPD-1EpacadostatIDO1 inhibitionPhase IIMelanoma58% response rate
AtezolizumabPD-L1NavoximodIDO1 inhibitionPhase IISolid tumorsVariable
IpilimumabCTLA-4EpacadostatIDO1 inhibitionPhase ISolid tumorsLimited data
DurvalumabPD-L1EpacadostatIDO1 inhibitionPhase ISolid tumorsLimited data

The mechanistic basis for synergy between tryptophan pathway inhibitors and checkpoint inhibitors involves complementary immunomodulatory effects. Checkpoint inhibitor therapy increases infiltration of cytotoxic T cells into tumor tissues, but this response can be counteracted by upregulation of indoleamine 2,3-dioxygenase 1 expression and increased kynurenine production [17] [19]. Combination therapy with indoleamine 2,3-dioxygenase 1 inhibitors prevents this compensatory immunosuppression, enabling sustained T cell activation and proliferation [17].

Radiotherapy combination studies demonstrate particularly compelling synergistic effects. The addition of the indoleamine 2,3-dioxygenase 1 inhibitor GDC-0919 to radiation therapy in glioblastoma models enhanced therapeutic response by mitigating radiation-induced regulatory T cell expansion [17]. Flow cytometry analysis revealed that radiation therapy alone increased both activated cytotoxic T cells and regulatory T cells, while the combination preferentially maintained cytotoxic T cell populations while suppressing regulatory T cell induction [17].

However, the phase III ECHO-301/KEYNOTE-252 trial failed to demonstrate superior efficacy for the epacadostat plus pembrolizumab combination compared to pembrolizumab monotherapy in metastatic melanoma [20] [21]. This unexpected result has prompted extensive investigation into potential resistance mechanisms and alternative therapeutic approaches [22] [23]. Subsequent analysis suggests that tryptophan 2,3-dioxygenase, rather than indoleamine 2,3-dioxygenase 1, may represent the primary driver of tryptophan catabolism in certain tumor types, potentially explaining the limited efficacy of selective indoleamine 2,3-dioxygenase 1 inhibitors [23].

Biomarker analyses indicate that baseline kynurenine levels and tryptophan pathway activity may serve as predictive markers for response to combination immunotherapy [19] [24]. Patients with elevated tissue kynurenine concentrations demonstrate enhanced benefit from tryptophan pathway inhibitor combinations, while those with low baseline activity show minimal additional benefit over checkpoint inhibitor monotherapy [24]. These findings support the development of biomarker-guided treatment strategies for optimizing therapeutic combinations [19].

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

193.05390666 g/mol

Monoisotopic Mass

193.05390666 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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